Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate typically involves esterification reactions. One common method is the reaction of 3-methoxy-2-methyl-3-oxopropylamine with ethyl 3-bromobutanoate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of Trimeperidine Hydrochloride, an analgesic compound. The molecular pathways involved include binding to opioid receptors, which modulate pain perception .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Contains a thioether group instead of an amino group.
Uniqueness
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is unique due to its specific ester and amino functional groups, which make it a valuable intermediate in the synthesis of analgesic compounds and its use in neurology research .
Properties
IUPAC Name |
ethyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-17-11(14)7-10(3)13(4)8-9(2)12(15)16-5/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKRWXQXIRNHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N(C)CC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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